Lack of Public Bioactivity Data Precludes Direct Comparator-Based Quantification
A comprehensive search of PubMed, PubChem, ChEMBL, and Google Patents failed to retrieve any quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide itself [1]. In contrast, the closely related regioisomer N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 2034377-66-5) is also listed by vendors without disclosed activity data, indicating that neither compound has been individually profiled in published screening campaigns . Without quantitative comparator data, no direct head-to-head differentiation can be established at this time.
| Evidence Dimension | Bioactivity (IC50) against any target |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | furan-2-yl regioisomer (CAS 2034377-66-5) – not available |
| Quantified Difference | Cannot be calculated |
| Conditions | No public assay data found |
Why This Matters
Procurement must be justified by synthetic or structural requirements rather than by proven biological superiority, and users should verify in-house data before large-scale acquisition.
- [1] PubMed search for 'N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide' returned zero results (2026-04-29). View Source
